3-(1-(2,3-Dimethoxybenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Description

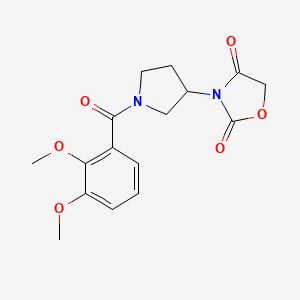

3-(1-(2,3-Dimethoxybenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a heterocyclic compound featuring a pyrrolidine ring fused with an oxazolidine-2,4-dione core. The 2,3-dimethoxybenzoyl group at the pyrrolidine nitrogen introduces steric and electronic effects that influence its physicochemical and biological properties. This compound belongs to a class of oxazolidinedione derivatives, which are structurally characterized by their five-membered heterocyclic rings containing both oxygen and nitrogen atoms.

The oxazolidine-2,4-dione moiety is critical for hydrogen bonding interactions, while the pyrrolidine ring provides conformational flexibility. The 2,3-dimethoxy substitution on the benzoyl group may enhance solubility and affect binding affinity in biological systems compared to simpler aromatic substituents.

Properties

IUPAC Name |

3-[1-(2,3-dimethoxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O6/c1-22-12-5-3-4-11(14(12)23-2)15(20)17-7-6-10(8-17)18-13(19)9-24-16(18)21/h3-5,10H,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWGOMDSWIWWSNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)N2CCC(C2)N3C(=O)COC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2,3-Dimethoxybenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps

Pyrrolidine Ring Formation: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Oxazolidine Ring Formation: The oxazolidine ring can be synthesized by reacting an amino alcohol with a carbonyl compound under acidic conditions.

Introduction of Dimethoxybenzoyl Group: The final step involves the acylation of the pyrrolidine-oxazolidine intermediate with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2,3-Dimethoxybenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the oxazolidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the benzoyl group.

Reduction: Reduced forms of the oxazolidine or pyrrolidine rings.

Substitution: Substituted derivatives at the benzoyl or oxazolidine positions.

Scientific Research Applications

3-(1-(2,3-Dimethoxybenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-(2,3-Dimethoxybenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include:

5-(4-Methoxybenzylidene)-3-(4-methoxyphenyl)oxazolidine-2,4-dione : Features a benzylidene group instead of a pyrrolidine ring.

5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate : Contains a pyrrolidine core but lacks the oxazolidinedione ring. The tert-butyl and cyano groups increase hydrophobicity, which may reduce aqueous solubility compared to the target compound.

7-(3-Methoxybenzyl)-1,3-dimethyl-6-phenyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione : Shares a fused pyrrolidine-pyrimidine-dione system but includes a methyl group at position 1, which could sterically hinder receptor interactions.

Physicochemical Properties

Biological Activity

3-(1-(2,3-Dimethoxybenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features an oxazolidine core, which is known for its diverse biological properties. The presence of a pyrrolidine moiety enhances its interaction with biological targets. The chemical structure can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells.

- Antimicrobial Properties : The compound has shown potential in combating bacterial infections.

- Anti-inflammatory Effects : There is evidence to suggest that it may possess anti-inflammatory properties.

Anticancer Activity

A significant focus of research has been on the anticancer properties of this compound. In vitro studies have demonstrated its effectiveness against several cancer cell lines.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of various derivatives, this compound was tested against MDA-MB-231 (breast cancer), KCL-22 (lymphoblastoid), and HeLa (cervical) cell lines. The results indicated a dose-dependent response with IC50 values ranging from 5 to 15 µM across different cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 10 |

| KCL-22 | 7 |

| HeLa | 12 |

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as:

- Enzymes : Inhibition of enzymes involved in cancer cell metabolism.

- Receptors : Modulation of receptor activity related to cell signaling pathways.

Antimicrobial Activity

In addition to its anticancer properties, preliminary antimicrobial assays have shown that this compound exhibits activity against certain bacterial strains. For example, it was effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.